Product packaging for Citral(Cat. No.:CAS No. 147060-73-9)

Citral

Cat. No.: B115418
CAS No.: 147060-73-9
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citral is a natural acyclic monoterpene aldehyde with the chemical formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . It is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), typically in a complementary ratio . This compound, recognized as safe (GRAS) by the FDA, is the key component responsible for the strong lemon aroma in essential oils like lemongrass ( Cymbopogon citratus ) . This compound exhibits a broad spectrum of compelling biological activities, making it a valuable compound for scientific investigation. Its potent antimicrobial properties are effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The primary mechanism of action involves disrupting microbial cell membrane integrity, leading to decreased intracellular ATP concentration, leakage of cellular content, and eventual cell death . Furthermore, this compound demonstrates significant anti-inflammatory effects by inhibiting key pro-inflammatory mediators and modulating pathways such as NF-κB . Additional research areas include its antioxidant and antiproliferative properties . In research settings, this compound is extensively used in studies on food preservation for its ability to extend the shelf-life of various matrices by reducing the microbial load of pathogenic and spoilage organisms . It also serves as a crucial starting material and fragrance in the synthesis of vitamins, ionones, and other aroma compounds . Specifications: • CAS Number : 5392-40-5 • Purity : ≥95% (by GC) • Appearance : Clear, yellow liquid • Density : ~0.889 g/mL • Flash Point : ~101°C This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic procedures, or for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B115418 Citral CAS No. 147060-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienal
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InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+
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InChI Key

WTEVQBCEXWBHNA-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CC=O)C)C
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Isomeric SMILES

CC(=CCC/C(=C/C=O)/C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID20881217
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Molecular Weight

152.23 g/mol
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Physical Description

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma
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Boiling Point

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C
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Flash Point

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c.
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol)
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Density

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C:
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Color/Form

Mobile pale yellow liquid

CAS No.

5392-40-5, 141-27-5
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Melting Point

Melting point <-10 °C.
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Biological Activities and Mechanistic Studies of Citral

Antimicrobial Mechanisms of Action

Antibacterial Effects and Molecular Pathways

Alteration of Lipid Content in Cell Membranes
Enzyme Inhibition and Metabolic Interference

Citral (B94496) exerts its biological effects through the inhibition of various essential enzymes and interference with critical metabolic pathways in microorganisms.

Inhibition of Essential Enzymes in Microbial Metabolism

This compound's antimicrobial properties are partly attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes vital for microbial metabolism nih.govresearchgate.net. As an aldehyde, this compound can cross-link amino groups found in the cell wall and cytoplasm, thereby inhibiting enzymes that possess thiol groups within the cytoplasmic membrane nih.gov.

One specific instance of enzyme inhibition involves glucosyltransferase, where this compound acts as a non-competitive inhibitor. Research indicates that this compound interacts with the helix finger region of glucosyltransferase, which is crucial for polymer production nih.gov. Furthermore, this compound has been shown to impede the biosynthesis of enzymes involved in the formation of peptidoglycan and lipopolysaccharide, key components of the bacterial cell wall and membrane. This interference compromises the structural integrity of the microbial cell, ultimately leading to cellular dysfunction and death oup.com. This compound also demonstrates inhibitory effects on aldehyde dehydrogenase (ALDH) isozymes, specifically E1, E2, and E3, which play a role in retinoic acid biosynthesis nih.govresearchgate.net. It functions as both an inhibitor and a substrate for these enzymes nih.gov.

Inhibition of Thiol Group Enzymes

A significant mechanism of action for this compound, similar to other aldehydes, involves the inhibition of enzymes containing thiol groups, particularly those located in the cytoplasmic membrane nih.govnih.gov. Thiol-dependent enzymes are characterized by active thiol groups derived from cysteine residues within their structure. These enzymes are indispensable for a multitude of physiological processes, including maintaining cellular homeostasis in various organisms researchgate.net. This compound's interaction with these thiol moieties leads to their modification and subsequent inhibition, thereby disrupting the enzymatic functions critical for microbial survival researchgate.net.

Impact on Tricarboxylic Acid Cycle Pathway

This compound significantly impacts the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a central pathway for aerobic respiration. Studies on Penicillium digitatum cells reveal that this compound inhibits the TCA cycle pathway nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This inhibition manifests as a notable decrease in the activities of several key enzymes within the cycle.

The affected enzymes include:

Citrate synthetase nih.govnih.govresearchgate.net

Isocitrate dehydrogenase nih.govnih.govresearchgate.net

α-ketoglutarate dehydrogenase nih.govnih.govresearchgate.net

Succinate dehydrogenase nih.govnih.govresearchgate.net

Table 1: Impact of this compound on Key Enzymes of the Tricarboxylic Acid (TCA) Cycle in Penicillium digitatum

Enzyme NameEffect of this compound TreatmentReference
Citrate synthetaseDecrease in activity nih.govnih.govresearchgate.net
Isocitrate dehydrogenaseDecrease in activity nih.govnih.govresearchgate.net
α-ketoglutarate dehydrogenaseDecrease in activity nih.govnih.govresearchgate.net
Succinate dehydrogenaseDecrease in activity nih.govnih.govresearchgate.net
Malate dehydrogenaseEnhancement in activity nih.govnih.gov
Energy Metabolism Disruption

This compound's interference with microbial metabolism extends to the fundamental processes of energy production, leading to significant disruption of cellular energy homeostasis.

Decrease in Intracellular ATP Concentration

A prominent effect of this compound on microbial cells is a substantial decrease in intracellular adenosine (B11128) triphosphate (ATP) concentration nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net. This reduction in ATP levels is a critical component of this compound's antimicrobial mechanism, impairing vital cellular functions that rely on energy researchgate.netfrontiersin.org.

In Staphylococcus aureus, this compound administration leads to a diminished cellular ATP content. This reduction is potentially achieved by inhibiting ATP biosynthesis, specifically through the suppression of genes encoding the β (atpD) and γ (atpG) subunits of the F1F0 ATP synthase frontiersin.org. The decrease in intracellular ATP is frequently accompanied by a corresponding increase in extracellular ATP, suggesting damage to the mitochondrial membrane permeability and subsequent efflux of ATP from the compromised mitochondria nih.govresearchgate.netfrontiersin.org. This disruption of oxidative phosphorylation by this compound further contributes to the observed decline in ATP levels researchgate.netresearchgate.netfrontiersin.org.

Table 2: Effect of this compound on Intracellular ATP Concentration in Staphylococcus aureus

This compound Concentration (MIC)Intracellular ATP Content (µmol/L)Reference
Control2.37 ± 0.42 frontiersin.org
1/4 MIC0.42 ± 0.05 frontiersin.org
1/2 MIC0.22 ± 0.03 frontiersin.org
1 MIC0.09 ± 0.01 frontiersin.org
Reduction in Cytoplasmic pH

One of the key antimicrobial mechanisms of this compound involves its ability to disrupt cellular membrane integrity, leading to a reduction in intracellular or cytoplasmic pH (pHin) nih.govresearchgate.netresearchgate.net. This decrease in pH is indicative of membrane damage and can lead to hyperpolarization of the bacterial cell membrane, thereby impairing essential cellular functions nih.govresearchgate.netplos.org. For instance, studies on Cronobacter sakazakii have shown that this compound treatment significantly lowers the intracellular pH. In one study, the pHin of C. sakazakii ATCC 29544 decreased from 6.06 ± 0.03 to 5.01 ± 0.02 at the minimum inhibitory concentration (MIC) of this compound, and further to 4.84 ± 0.03 at twice the MIC nih.govplos.org. Similar observations have been reported for Escherichia coli and Salmonella typhi with other essential oil components, where a reduction in pHin was linked to membrane damage nih.gov.

Table 1: Effect of this compound on Intracellular pH of Cronobacter sakazakii ATCC 29544

TreatmentIntracellular pH (pHin)
Control6.06 ± 0.03
This compound (MIC)5.01 ± 0.02
This compound (2x MIC)4.84 ± 0.03
Oxidative Stress Induction

This compound is known to induce oxidative stress in microbial cells, a critical mechanism contributing to its antimicrobial effects frontiersin.orgrsc.orgmdpi.comnih.gov. This induction of oxidative stress is primarily mediated through the generation and accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components frontiersin.orgrsc.orghnxb.org.cn.

Accumulation of Reactive Oxygen Species (ROS)

This compound treatment leads to a significant increase in intracellular ROS levels in various microorganisms frontiersin.orgfrontiersin.orgrsc.orgmdpi.com. For example, in Penicillium digitatum, this compound exposure significantly induced a massive accumulation of ROS. After 120 minutes of exposure, the ROS levels in P. digitatum mycelia treated with 1/2 MIC of this compound were 3.55-fold higher than that of the control frontiersin.org. This overproduction of ROS can disturb the cellular redox equilibrium, leading to oxidative injury to biological macromolecules rsc.org. The accumulation of ROS is a major pathway underlying cellular damage induced by this compound rsc.org.

Table 2: Reactive Oxygen Species (ROS) Levels in Penicillium digitatum after this compound Treatment

Treatment Duration (min)ROS Levels (Fold Change vs. Control)
1203.55
Oxidative DNA Damage

The excessive accumulation of ROS induced by this compound can result in oxidative damage to DNA frontiersin.orgresearchgate.netnih.gov. Studies have shown that this compound can cause DNA lesions and induce the activation of DNA repair-related genes, suggesting that ROS accumulation might lead to oxidative damage to DNA frontiersin.orgnih.govnih.gov. For instance, in Staphylococcus aureus, the increased ROS content caused by this compound is believed to target DNA, leading to DNA damage that inhibits bacterial growth frontiersin.org. While this compound can induce primary DNA lesions, it has also shown chemopreventive effects in certain contexts, modulating doxorubicin-induced DNA damage researchgate.netresearchgate.net. However, some studies indicate that this compound itself can cause oxidative damage to DNA in Escherichia coli nih.gov.

Interference with Quorum Sensing

This compound has demonstrated the ability to interfere with bacterial quorum sensing (QS) systems, which are crucial for bacterial communication and the regulation of virulence factors and biofilm formation nih.govresearchgate.netfrontiersin.orgscielo.br. By disrupting QS, this compound can hinder the exchange of information between bacteria, thereby reducing the expression of hazard factors and potentially increasing bacterial susceptibility to antimicrobial agents frontiersin.orgnih.gov. Research has shown that this compound and its derivatives possess anti-quorum sensing properties against bacteria such as Chromobacterium violaceum nih.govresearchgate.net. This interference with QS offers a novel approach to combat multidrug resistance by targeting bacterial communication rather than directly killing the cells nih.gov.

Inhibition of Biofilm Formation

Beyond its direct antimicrobial effects, this compound also exhibits significant anti-biofilm activity against various microorganisms, including bacteria and fungi mdpi.comresearchgate.netnih.gov. Biofilms are complex structures that provide protection to microbial cells, contributing to increased resistance to antimicrobial agents researchgate.netmdpi.com. This compound can inhibit biofilm formation by disrupting the initial adherence of planktonic cells to surfaces and subsequent micro-colony formation researchgate.netmdpi.com. For example, this compound has been shown to reduce biofilm formation in Vibrio parahaemolyticus in a dose-dependent manner researchgate.netresearchgate.net. In Cronobacter sakazakii, this compound inhibited biofilm formation by 67.1% to 70.1% at a concentration of 225 µM after 24 to 72 hours of treatment at 25°C nih.gov. The mechanism may involve disrupting the synthesis of proteins linked to biofilm development, suppressing the expression of genes associated with outer membrane proteins, and influencing the biosynthesis of extracellular polymeric substances (EPS) researchgate.netnih.govoup.com.

Table 3: Inhibition of Cronobacter sakazakii Biofilm Formation by this compound

This compound Concentration (µM)Temperature (°C)Treatment Duration (h)Biofilm Inhibition (%)
225252467.1
225254869.5
225257270.1
Synergy with Other Antimicrobial Agents

This compound's antimicrobial efficacy can be enhanced when combined with other antimicrobial agents, demonstrating synergistic effects nih.govresearchgate.netresearchgate.net. This synergy can lead to a stronger inhibitory effect than either agent alone, allowing for the reduction of individual antimicrobial concentrations while maintaining or improving efficacy nih.govresearchgate.net. For instance, the combination of this compound with carvacrol (B1668589) has shown a synergistic inhibitory effect against Cronobacter sakazakii, leading to more severe cell damage and almost complete suppression of biofilm formation at certain concentrations nih.gov. Similarly, combinations of this compound with vanillin, thymol, or eugenol (B1671780) have demonstrated synergistic effects on the growth inhibition of Zygosaccharomyces bailii researchgate.net. This synergistic potential highlights this compound's promise in developing new combination therapies to combat microbial infections and resistance researchgate.net.

Table 4: Synergistic Biofilm Inhibition by this compound and Carvacrol against Cronobacter sakazakii

TreatmentBiofilm Formation Rate Reduction (%) (48h)
Carvacrol (1/2 MIC)81.66
This compound (1/2 MIC)59.62
Carvacrol (1/4 MIC) + this compound (1/4 MIC)33.41
Carvacrol (1/2 MIC) + this compound (1/2 MIC)6.28

Antifungal Effects and Molecular Pathways

Synergy with Other Antifungal Agents

This compound demonstrates synergistic effects when combined with other antifungal agents, a property that holds promise for enhancing therapeutic efficacy and potentially mitigating drug resistance. Studies have shown that this compound can augment the activity of conventional antifungal drugs, such as fluconazole (B54011), against various Candida species, including those exhibiting fluconazole resistance wikipedia.orgfishersci.co.uk. For instance, a combination of this compound (128 µg/mL) with fluconazole (1 µg/mL) was effective against most fluconazole-resistant Candida isolates wikipedia.org. This synergistic interaction is hypothesized to involve this compound's sensitizing effect, which may facilitate better penetration of fluconazole into fungal cells and inhibit biofilm formation wikipedia.org.

Another notable synergistic interaction has been observed with eugenol. A combination of eugenol and this compound (SEC) exhibited potent synergistic antifungal effects against foodborne molds like Penicillium roqueforti and Aspergillus niger uni.luciteab.com. The average minimal inhibitory concentrations (MICs) of these fungi decreased significantly (by 3.40-fold) when eugenol and this compound were used in combination compared to their individual applications citeab.com. Mechanistically, this synergy involves direct damage to fungal cell membranes, where eugenol primarily increases membrane permeability, while this compound induces membrane lipid peroxidation and a burst of reactive oxygen species (ROS) uni.lu. The combined action leads to complete destruction of membrane integrity, resulting in leakage of cellular contents and ultimately cell death uni.lu.

Species-Specific Antifungal Activity

This compound exhibits broad-spectrum antifungal activity against a wide array of fungal species, encompassing both yeasts and filamentous fungi. Its efficacy has been documented against Candida species (C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis), as well as dermatophytes such as Trichophyton mentagrophytes, and various molds including Aspergillus niger, Penicillium italicum, Penicillium digitatum, and Geotrichum citri-aurantii wikipedia.orgnih.govscentspiracy.comwikipedia.orgwikipedia.org.

The antifungal mechanisms of this compound are diverse and can vary depending on the fungal species. A primary mechanism involves the disruption of the fungal cell membrane, leading to alterations in its structure and integrity wikipedia.orgnih.govscentspiracy.comwikipedia.org. This disruption can cause the leakage of essential cellular components and inhibit cellular respiration wikipedia.orgnih.govwikipedia.org. For instance, this compound at a concentration of 200 µg/mL has been shown to irreversibly damage cell organelles and the cell membrane of Trichophyton mentagrophytes nih.govwikipedia.org. In some fungi, such as Penicillium italicum and Aspergillus ochraceus, this compound's antifungal activity is mediated by the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes fishersci.co.ukwikipedia.org. However, for Candida albicans, studies have indicated that its mechanism of action does not primarily involve direct binding to ergosterol or modifications of the fungal cell wall fishersci.co.uknih.gov. Instead, this compound can inhibit C. albicans mycelial growth and pseudohyphae and chlamydoconidia formation nih.gov.

This compound has been shown to inhibit mycelial growth and spore germination in fungi like Cladophialophora carrionii wikipedia.org. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values vary among species. For Candida albicans, the MIC and MFC were determined to be 64 µg/mL and 256 µg/mL, respectively nih.gov. For C. krusei strains, the mean MFC values were 176.2 ± 58.35 µg/mL fishersci.ca.

Table 1: Representative Antifungal Activity of this compound Against Various Fungal Species

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Key Mechanism(s) of ActionSource
Candida albicans64256Cell membrane disruption, inhibition of pseudohyphae/chlamydoconidia formation. nih.gov nih.gov
Candida krusei-176.2 ± 58.35Cell membrane disruption. fishersci.ca fishersci.ca
Trichophyton mentagrophytes200-Irreversible damage to cell organelles and cell membrane. nih.govwikipedia.org nih.govwikipedia.org
Penicillium digitatum1.0 µL/mL-Damage to oxidative phosphorylation, cell membranes via ROS accumulation. scentspiracy.com scentspiracy.com
Cladophialophora carrionii128-256512Affects cell membrane structure, inhibits mycelial growth and spore germination. wikipedia.org wikipedia.org

Antiparasitic Mechanisms of Action

This compound exhibits significant antiparasitic activity against various parasitic organisms mims.comciteab.com. Its mechanisms of action primarily involve disrupting the integrity and function of the parasite's cellular structures.

One notable example is its efficacy against Trichomonas gallinae. Studies have demonstrated that this compound, at its highest concentrations, can reduce viable trophozoites of T. gallinae by 100% within 24 hours fishersci.ca. The mechanism underlying this effect is linked to the inhibition of thiol group enzymes located in the cytoplasmic membrane of the parasite fishersci.ca.

Anticancer Mechanisms of Action

This compound has been extensively investigated for its anticancer properties, demonstrating efficacy across various cancer cell lines through multiple mechanisms, including the inhibition of proliferation, induction of apoptosis, and modulation of key signaling pathways.

Inhibition of Cancer Cell Proliferation

This compound exhibits potent inhibitory effects on the proliferation of a diverse range of cancer cells. It has demonstrated cytotoxic activity against breast cancer cells, including estrogen receptor-positive breast cancer cells and breast cancer stem cells (BCSCs), as well as ovarian cancer, prostate cancer, and cholangiocarcinoma cell lines nih.govmdpi.comuni.luuni.luresearchgate.netresearchgate.netguidetopharmacology.org.

In breast cancer, this compound treatment significantly reduces the size of spheroids and diminishes the population of CD44+CD24- stem-like cells nih.govuni.luuni.lu. It also leads to the downregulation of aldehyde dehydrogenase (ALDH) isoforms and pluripotency genes, indicating its ability to target cancer stem cell properties nih.govuni.luuni.lu. Specifically, this compound has been identified as an effective inhibitor of ALDH1A3, reducing ALDH1A3-mediated colony formation and the expression of ALDH1A3-inducible genes in breast cancer cells researchgate.net.

This compound's antiproliferative effects are dose-dependent, with typical half-maximal inhibitory concentration (IC50) values ranging from 20-50 µM for ovarian cancer cell lines such as ECC-1, OVCAR-3, OVCAR5, and OVCAR 433 mdpi.com. For human prostate cancer cells, IC50 values were reported as 10 µg/mL for PC3 and 12.5 µg/mL for PC-3M after 72 hours of incubation researchgate.net. Furthermore, this compound has been shown to impair the clonogenic potential of cancer cells, indicating its ability to inhibit the long-term survival and propagation of these cells researchgate.netguidetopharmacology.org.

Table 2: Inhibition of Cancer Cell Proliferation by this compound

Cancer Cell LineIC50 (µM or µg/mL)Effect on ProliferationSource
ECC-1 (Ovarian)20-50 µMDecreased proliferation, G1/S cell cycle arrest. mdpi.com mdpi.com
OVCAR-3 (Ovarian)20-50 µMDecreased proliferation, G1/S cell cycle arrest. mdpi.com mdpi.com
OVCAR5 (Ovarian)20-50 µMDecreased proliferation. mdpi.com mdpi.com
PC3 (Prostate)10 µg/mLInhibited cell viability, proliferation, and clonogenic potential. researchgate.netguidetopharmacology.org researchgate.netguidetopharmacology.org
PC-3M (Prostate)12.5 µg/mLInhibited cell viability, proliferation, and clonogenic potential. researchgate.netguidetopharmacology.org researchgate.netguidetopharmacology.org
Breast Cancer SpheroidsSignificant reduction in sizeReduced spheroid size, decreased CD44+CD24- stem-like cell population. nih.govuni.luuni.lu nih.govuni.luuni.lu
MDA-MB-231 (Breast)-Reduced ALDH1A3-mediated colony formation. researchgate.net researchgate.net

Induction of Cancer Cell Apoptosis

A key anticancer mechanism of this compound is its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect has been observed in breast cancer (e.g., MCF-7), ovarian cancer (e.g., ECC-1, OVCAR-3), and prostate cancer (e.g., PC3) cells nih.govmdpi.comuni.luuni.luresearchgate.netguidetopharmacology.org.

The induction of apoptosis by this compound is often mediated by a rapid increase in intracellular Reactive Oxygen Species (ROS) mdpi.com. This surge in ROS leads to cellular stress and initiates a cascade of events that trigger apoptotic pathways. A critical step in this process is the phosphorylation of the Ser-15 residue of the tumor suppressor protein p53 mdpi.com. Activation of p53 through this phosphorylation event subsequently leads to apoptosis in cancer cells mdpi.com. Inhibition of ROS by agents like N-acetyl cysteine (NAC) can attenuate this compound-induced apoptosis, highlighting the central role of ROS in this mechanism mdpi.com. Similarly, inhibition or knockdown of p53 can also diminish the pro-apoptotic response of this compound mdpi.com.

This compound's pro-apoptotic effects are further evidenced by several molecular markers. It increases the expression of p53-responsive genes, including pro-apoptotic mediators such as BAX, PUMA, and NOXA mdpi.com. Concurrently, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 researchgate.net. The process of apoptosis is confirmed by techniques such as Annexin V and propidium (B1200493) iodide staining, which detect changes in cell membrane asymmetry characteristic of early apoptosis, and by monitoring the expression of cleaved caspase-3, an executioner caspase in the apoptotic pathway mdpi.com. In cancer cells lacking functional p53, while this compound may still inhibit proliferation, apoptosis might not be the primary mode of cell death; instead, alternative mechanisms like autophagy could be observed.

Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cancer progression, cell cycle regulation, and metabolism.

In breast cancer, gene expression analysis has revealed that this compound treatment leads to significant changes in the expression of numerous genes, with 46 genes being downregulated and 6 upregulated nih.govuni.lu. These changes impact key pathways, including PI3K/Akt signaling, cell cycle control, DNA damage response, and apoptosis signaling pathways nih.govuni.luuni.lu. This compound also downregulates ALDH isoforms and pluripotency genes, which are crucial for maintaining the stemness properties of breast cancer stem cells nih.govuni.luuni.lu.

In prostate cancer cells, this compound has been shown to suppress lipogenesis, a metabolic process often upregulated in cancer, by activating AMPK phosphorylation researchgate.net. This activation leads to the downregulation of key enzymes and transcription factors involved in fatty acid biosynthesis, such as fatty acid synthase (FASN), acetyl coA carboxylase (ACC), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), and sterol regulatory element-binding protein (SREBP1) researchgate.net.

Furthermore, this compound influences cell cycle progression. In p53-expressing cancer cells, it can induce G1/S cell cycle arrest. In breast cancer cells, combined treatment with curcumin (B1669340) and this compound can lead to cell cycle arrest at the G0/G1 phase. This compound has also been reported to induce endoplasmic reticulum (ER) stress, another mechanism contributing to its cytotoxic effects on cancer cells.

Table 3: Modulation of Key Signaling Pathways by this compound in Cancer

Pathway/Process AffectedCancer Type/Cell LineSpecific Modulations/FindingsSource
PI3K/Akt SignalingBreast CancerModulation of pathway activity. nih.govuni.luuni.lu nih.govuni.luuni.lu
Cell Cycle ControlBreast Cancer, Ovarian CancerDownregulation of cell cycle control genes; G1/S or G0/G1 arrest. nih.govuni.lu nih.govuni.lu
DNA Damage ResponseBreast CancerModulation of pathway activity. nih.govuni.lu nih.govuni.lu
Apoptosis SignalingBreast CancerModulation of pathway activity. nih.govuni.lu nih.govuni.lu
Stem Cell PathwaysBreast CancerDownregulation of ALDH isoforms and pluripotency genes. nih.govuni.luuni.lu nih.govuni.luuni.lu
LipogenesisProstate CancerActivation of AMPK phosphorylation; downregulation of FASN, ACC, HMGR, SREBP1. researchgate.net researchgate.net
ER StressSKOV-3 (Ovarian)Induction of ER stress.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes such as cell survival, proliferation, growth, and metabolism. Aberrant activation of this pathway is frequently observed in various human cancers, contributing to tumor progression and therapeutic resistance. nih.gov

Research indicates that this compound modulates the PI3K/Akt signaling pathway. In estrogen receptor-positive breast cancer cells (MCF7 spheroids), this compound treatment led to a downregulation of genes implicated in this pathway. bmrat.orgbmrat.orgresearchgate.net Similarly, in human stomach cancer AGS cells, gene expression analysis revealed that this compound downregulated several genes associated with the PI3K-Akt signaling pathway. nih.gov Furthermore, studies on B16F10 murine melanoma cells have shown that this compound interferes with the PI3K-Akt pathway. In PC-3 cells, this compound has been observed to activate the AMPαK pathway, leading to the downregulation of crucial genes involved in lipogenesis.

Table 1: Impact of this compound on PI3K/Akt Pathway-Related Genes

Cell Line/ModelEffect on PI3K/Akt PathwaySpecific Findings (if available)Reference
MCF7 spheroids (Breast Cancer)Downregulation of genesModulation of key pathways including PI3K/Akt signaling. bmrat.orgbmrat.orgresearchgate.net
AGS cells (Stomach Cancer)Downregulation of genesDownregulation of genes like CCNE1, COL4A5, COL27A1, LAMB1, PDGFRA, PCK2. nih.gov
B16F10 cells (Melanoma)Interference with pathwayReduces AKT.
PC-3 cellsActivation of AMPαK pathwayDownregulation of lipogenesis genes (HMCR, ACC, SREBP1).
MAPK Pathway Interference

The Mitogen-Activated Protein Kinase (MAPK) network comprises interconnected signaling pathways that govern diverse cellular processes, including cell cycle progression, survival, apoptosis, and differentiation. Dysregulation of MAPK cascades is a common feature in cancer. plos.org

This compound has been shown to interfere with the MAPK pathway. In AGS stomach cancer cells, transcriptome analysis revealed that this compound treatment resulted in both upregulation and downregulation of genes within the MAPK signaling pathway. Specifically, genes such as HSPA1A, HSPA1B, and GADDA45B were upregulated, while CACNG8, MAP3K5, DUSP6, RPS6KA2, RPS6KA5, and PDGFRA were downregulated. nih.gov In B16F10 murine melanoma cells, this compound was observed to reduce ERK1/2, a component of the MAPK pathway. Beyond direct gene modulation, some research suggests that this compound's signal transduction, potentially through the transient receptor potential channel V1 (TRPV1), may involve the MAPK pathway.

Table 2: Influence of this compound on MAPK Pathway-Related Genes in AGS Cells

Gene CategorySpecific GenesLog2(fold change)Reference
UpregulatedHSPA1A, HSPA1B, GADDA45B8.09 nih.gov
DownregulatedCACNG8, MAP3K5, DUSP6, RPS6KA2, RPS6KA5, PDGFRA-1.76 nih.gov

Cell Cycle Control and DNA Damage Response

Cell cycle progression is tightly regulated by a series of checkpoints that ensure genomic integrity. In cancer, these control mechanisms are often compromised, leading to uncontrolled proliferation. The DNA Damage Response (DDR) is a complex program activated upon DNA damage, coordinating cell cycle checkpoints, DNA repair, and cell death pathways, primarily through kinases like Ataxia telangiectasia mutated (ATM) and ATM and Rad3-related kinase (ATR). mdpi.comatlasgeneticsoncology.org

This compound has been demonstrated to modulate cell cycle control and induce a DNA damage response in cancer cells. bmrat.orgbmrat.orgresearchgate.net In MCF7 breast cancer cells, this compound treatment for 48 hours significantly increased the percentage of cells in the G0/G1 phase, rising from 39.4% to 65.7%, while simultaneously decreasing cells in the G2 phase from 39.2% to 21.1% (p < 0.05). nih.gov In AGS stomach cancer cells, this compound treatment led to the downregulation of several genes critical for cell cycle progression, including CCNE1, CCNB3, CHEK1, CCNB1, and CDK2. nih.gov Furthermore, this compound has been shown to induce DNA lesions in B16F10 melanoma cells and activate p53 nuclear translocation, a key player in DNA damage response. Its ability to control the expression of cell-cycle markers and induce apoptosis contributes to its anticancer properties. nih.govresearchgate.net

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Breast Cancer Cells

Cell Cycle PhaseControl (%)This compound-Treated (48h) (%)p-valueReference
G0/G1 Phase39.465.7< 0.05 nih.gov
G2 Phase39.221.1< 0.05 nih.gov

Accumulation of Reactive Oxygen Species (ROS) and Oxidative Burst in Cancer Cells

A significant mechanism by which this compound exerts its anticancer activity is through the induction of reactive oxygen species (ROS) accumulation in cancer cells, leading to an oxidative burst. This surge in ROS can cause DNA damage and subsequently inhibit cancer cell proliferation. nih.govuga.edu

In A172 glioblastoma cells, this compound treatment resulted in a rapid increase in ROS generation, which peaked at 6 hours and preceded the observation of DNA fragmentation, suggesting a direct role for oxidative stress in this compound-induced cell death. researchgate.net Similarly, this compound has been shown to generate ROS in breast cancer cell lines, including MCF7 and MDA-MB-231. The induction of oxidative stress is also implicated in this compound's anticancer effects observed in melanoma mouse cell lines. researchgate.net The strategic generation of excessive ROS is recognized as an effective anti-cancer approach to trigger cellular apoptosis.

Inhibition of Tubulin Polymerization and Microtubule Depolymerization

Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. Their dynamic assembly (polymerization) and disassembly (depolymerization) are crucial for cellular functions, and interference with these processes can lead to cell cycle arrest and apoptosis in cancer cells.

This compound has been found to act as a potent anti-microtubule compound, exhibiting a colchicine-like effect by inhibiting tubulin polymerization and promoting microtubule depolymerization. nih.govresearchgate.netdntb.gov.ua Studies have demonstrated that this compound vapor can disrupt microtubule polymerization in Arabidopsis seedlings. researchgate.net While its effect is more pronounced in plant systems, this compound is also capable of disrupting animal microtubules, albeit with less efficiency. researchgate.netdntb.gov.ua In vitro experiments further confirm that this compound directly inhibits the polymerization of microtubules. researchgate.netdntb.gov.ua Notably, mitotic microtubules, which are crucial for cell division, appear more sensitive to this compound than cortical microtubules. This selective disruption of mitotic microtubules by this compound can lead to cell cycle inhibition and an increased frequency of asymmetric cell plates in treated cells. researchgate.net

Inhibition of Microtubule Affinity-Regulating Kinase (MARK4)

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase belonging to the AMP-activated protein kinase family. It plays a pivotal role in regulating microtubule dynamics and is involved in the initial stages of cell division. Aberrant expression of MARK4 has been linked to the cell cycle dysregulation characteristic of various cancers, making it a promising therapeutic target. nih.govbiorxiv.orgbiorxiv.orgnih.govresearchgate.netfrontiersin.org

This compound has been identified as an inhibitor of MARK4. nih.gov Molecular docking studies suggest that this compound effectively binds to the active site cavity of MARK4, forming a stable complex through various interactions. nih.govresearchgate.net Further experimental validation through fluorescence binding studies and kinase inhibition assays has confirmed that this compound strongly binds to MARK4 and inhibits its enzyme activity. nih.govresearchgate.netfrontiersin.org This inhibition of MARK4 by this compound has been shown to inhibit the proliferation of breast cancer cell line MCF-7. nih.govresearchgate.net MARK4 is also recognized for its overexpression in various pathological conditions, including Alzheimer's disease, where it phosphorylates toxic tau proteins. frontiersin.org

Inhibition of Aldehyde Dehydrogenase Isoform ALDH1A3

Aldehyde dehydrogenase (ALDH) enzymes, particularly isoform ALDH1A3, are recognized as crucial markers for cancer stem cells (CSCs) and are associated with tumor progression, proliferation, and chemoresistance. High ALDH activity is a widely used biomarker for identifying CSCs in many cancer types. researchgate.netnih.govnih.govnih.govresearchgate.net

This compound has been identified as a potent inhibitor of the ALDH1A3 isoform. researchgate.netnih.govnih.govnih.gov Among twelve tested drugs, this compound was found to be the most effective in inhibiting ALDH1A3, demonstrated by its ability to reduce Aldefluor fluorescence in breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and SKBR3, as well as in a patient-derived tumor xenograft. nih.govnih.govaacrjournals.org The inhibition of ALDH1A3 by this compound translates into significant anti-cancer effects. Nanoparticle-encapsulated this compound has been shown to specifically reduce the enhanced tumor growth of MDA-MB-231 cells overexpressing ALDH1A3. researchgate.netnih.govnih.govaacrjournals.org Furthermore, this compound reduced ALDH1A3-mediated colony formation and the expression of ALDH1A3-inducible genes. nih.govnih.gov Beyond ALDH1A3, this compound also exhibits inhibitory effects on other ALDH isoforms, namely ALDH1A1 and ALDH2, in breast cancer cells. researchgate.netresearchgate.net The functional significance of ALDH1A3 extends to regulating gene expression via retinoic acid (RA) signaling, a pathway also impacted by this compound's inhibitory action. nih.govresearchgate.netaacrjournals.org

Table 4: Effect of this compound on ALDH Isoforms in Breast Cancer Cells

ALDH IsoformCell Lines/ModelObserved EffectReference
ALDH1A3MDA-MB-231, MDA-MB-468, SKBR3 breast cancer cells, patient-derived tumor xenograftReduced Aldefluor fluorescence (best inhibitor among 12 tested drugs) nih.govnih.govaacrjournals.org
ALDH1A3MDA-MB-231 cells overexpressing ALDH1A3Reduced enhanced tumor growth (nanoparticle-encapsulated this compound) researchgate.netnih.govnih.govaacrjournals.org
ALDH1A3Breast cancer cellsReduced ALDH1A3-mediated colony formation and expression of ALDH1A3-inducible genes nih.govnih.gov
ALDH1A1, ALDH2Breast cancer cellsStrong inhibitory effect researchgate.netresearchgate.net

Impact on Cancer Stem Cells (CSCs) and Stemness

This compound has demonstrated a notable ability to inhibit the stemness features of cancer cells, a critical aspect for preventing tumor recurrence and metastasis. Studies have shown that this compound treatment can significantly reduce the size of breast cancer spheroids, which are enriched in breast cancer stem cells (BCSCs) fishersci.cabmrb.io.

Reduction of Stem-like Cell Populations (e.g., CD44+CD24-)

This compound treatment has been observed to significantly decrease the percentage of CD44+CD24- stem-like cell populations in breast cancer. For instance, in MCF7 breast cancer spheroids, the percentage of CD44+CD24- cells was significantly reduced from 13.2 ± 0.75% to 5.4 ± 0.45% after 72 hours of this compound treatment (p < 0.05). This reduction suggests that this compound targets the tumor-initiating BCSC subpopulation. However, it is noteworthy that neither ALDH1A3 expression nor this compound treatment altered the percentage of CD24-/CD44+ cells in MDA-MB-231 cells, indicating potential cell-line specific effects or mechanisms bmrb.ioxenbase.orguni.lufishersci.at.

Table 1: Impact of this compound on CD44+CD24- Breast Cancer Cell Population in MCF7 Spheroids

Cell PopulationUntreated (%)This compound-Treated (%)p-value
CD44+CD24-13.2 ± 0.755.4 ± 0.45< 0.05
Downregulation of ALDH Isoforms

This compound has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A3, which is a significant marker for cancer stem cells. Among a panel of twelve compounds tested for their efficacy in reducing ALDH1A3, ALDH1A1, and ALDH2-associated Aldefluor fluorescence in breast cancer cells, this compound was identified as the most effective ALDH1A3 inhibitor americanelements.comwikipedia.orgcreative-biolabs.com. It significantly reduced Aldefluor fluorescence in breast cancer cell lines and in a patient-derived tumor xenograft americanelements.comwikipedia.org.

Further research indicates that nanoparticle-encapsulated this compound specifically reduced the enhanced tumor growth of MDA-MB-231 cells overexpressing ALDH1A3, suggesting that this compound's tumor growth inhibitory effect is linked to its anti-ALDH activity, specifically its inhibition of ALDH1A3 americanelements.comwikipedia.org. This compound also reduced ALDH1A3-mediated colony formation and gene expression americanelements.comwikipedia.org. In MCF7 spheroids, this compound was able to inhibit the activity of ALDH and reduce the ALDH-positive cell population from 46.25% ± 4.46% in the untreated group to 26.30% ± 4.81%. This suggests that this compound may be effective against luminal A subtype breast cancer cells, but its effect on ALDH+ cells in MDA-MB-231 cells was contradictory.

Reduction of Pluripotency Genes (SOX2, OCT4, NANOG)

This compound treatment has been shown to significantly downregulate the expression of several pluripotency genes, including SOX2, OCT4, and NANOG fishersci.cabmrb.ioxenbase.orguni.lu. These transcription factors are crucial for maintaining the self-renewal and pluripotency of embryonic stem cells and are often overexpressed in cancer cells, contributing to tumorigenicity, tumor metastasis, and recurrence after chemotherapy bmrb.ioxenbase.org. The ability of this compound to reduce the expression of these genes, alongside ALDH1 genes and the CD44+CD24- cell population, underscores its potential in specifically targeting the BCSC subpopulation within tumor spheroids bmrb.ioxenbase.org.

Selectivity for Cancer Cells versus Non-Tumor Cells

An important aspect of a promising therapeutic agent is its selective toxicity towards cancer cells while sparing normal cells. This compound has been reported to exhibit such selectivity, being less cytotoxic towards normal mammary epithelial cells (MCF10A) compared to breast cancer cell lines such as MCF7 and MDA-MB-231 americanelements.com. This differential effect suggests a cancer-specific mechanism of action for this compound, making it a potentially safer candidate for cancer therapy americanelements.com.

Anti-inflammatory Mechanisms of Action

Inhibition of NF-κβ Signaling

A crucial mechanism underlying this compound's anti-inflammatory activity is its ability to inhibit nuclear factor kappa B (NF-κB) activation fishersci.at. NF-κB is a central regulator of inflammatory responses, and its activation leads to the expression of numerous inflammatory mediators fishersci.at. This compound achieves this inhibition by suppressing the phosphorylation of I-kappa-B (IκB), which in turn blocks the translocation of the p50 and p65 subunits of NF-κB to the nucleus fishersci.at. This prevention of NF-κB nuclear translocation ultimately inhibits the gene expression of various pro-inflammatory cytokines fishersci.at.

Activation of Peroxisome Proliferator-Activated Receptor (PPAR-γ)

This compound has been identified as an activator of peroxisome proliferator-activated receptor gamma (PPAR-γ) nih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. This activation is a key mechanism contributing to its anti-inflammatory effects. Studies have shown that this compound's interaction with PPAR-γ leads to the inhibition of pro-inflammatory cytokine expression, including interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) nih.govmdpi.comresearchgate.net. Furthermore, this compound suppresses the activity of the cyclooxygenase-2 (COX-2) promoter through a PPAR-γ dependent pathway mdpi.comnih.gov. The involvement of PPAR-γ in this compound's anti-inflammatory actions has been confirmed in experiments where the effects of this compound were reversed by the use of GW9662, a known PPAR-γ antagonist nih.govresearchgate.net. In silico molecular docking studies have also indicated the potential binding of this compound with the ligand-binding domain of PPAR-γ, providing a molecular basis for this activation hogrefe.com.

Inhibition of IκB Phosphorylation

Another significant mechanistic pathway through which this compound exerts its biological effects, particularly its anti-inflammatory properties, is by inhibiting the phosphorylation of IκB (Inhibitor of kappa B) nih.govresearchgate.netresearchgate.netresearchgate.netexlibrisgroup.com. IκB phosphorylation is a crucial step in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which regulates the expression of numerous genes involved in immune and inflammatory responses csic.es. By suppressing IκB phosphorylation, this compound effectively blocks the DNA binding activity and nuclear translocation of NF-κB researchgate.netexlibrisgroup.comcsic.es. This blockade subsequently leads to the inhibition of gene expression for various inflammatory mediators, including nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression researchgate.netexlibrisgroup.com.

Antioxidant Mechanisms

This compound exhibits notable antioxidant properties, contributing to its protective biological activities nih.govresearchgate.netresearchgate.nethogrefe.commdpi.commdpi.comturkjps.orgturkjps.orgpids.gov.ph. It demonstrates the capacity to stabilize synthetic and biological free radicals and reduce oxidative activity nih.govresearchgate.net. Research indicates that this compound can protect human endothelial cells from oxidative stress induced by hydrogen peroxide (H₂O₂) turkjps.orgturkjps.org. This protective effect is achieved by enhancing the total antioxidant capacity and reducing the production of hydroperoxides within the cells turkjps.orgturkjps.org.

Furthermore, this compound has been shown to protect yeast cells against the cytotoxic effects of hydrogen peroxide hogrefe.com. Its antioxidant action involves increasing the activities of key antioxidant enzymes, such as Glutathione-S-Transferase (GST) and Superoxide Dismutase (SOD), and reducing lipid peroxidation (LPO) hogrefe.com. The antioxidant efficacy of this compound is also supported by findings demonstrating an increased 2,2-diphenyl-1-picrylhydrazyl (DPPH) inhibition with rising this compound concentrations hogrefe.commdpi.compids.gov.ph.

Neurodegenerative Activity and Cognitive Function

This compound has been investigated for its potential influence on neurodegenerative activity and cognitive function mdpi.comnih.govresearchgate.netretractionwatch.com. In vitro studies have revealed that this compound is capable of inhibiting butyrylcholinesterase activity mdpi.comnih.gov. Additionally, it provides protection to hepatic cells against oxidative stress and lipid peroxidation under in vitro conditions mdpi.comnih.gov.

Anti-neurodegenerative Activity in Animal Models

In various animal models, this compound has demonstrated anti-neurodegenerative activity and improvements in cognitive functions mdpi.comnih.govresearchgate.netretractionwatch.com. Studies in rats have shown that this compound can improve spatial memory and learning capacity . A dose-dependent relationship was observed, where lower doses (e.g., 0.1 mg/kg) improved learning and memory, and higher doses (e.g., 1 mg/kg) also led to improvements in spatial memory .

In mice models of scopolamine-induced amnesia, this compound administered at 50 mg/kg significantly improved memory processes associated with acquisition in both acute and subchronic administration regimens mdpi.comnih.govresearchgate.net. Furthermore, in rat models of dementia, this compound administration was found to mitigate anxiety and depressive responses retractionwatch.com. It also led to increased concentrations of brain-derived neurotrophic factor (BDNF) and enhanced ferric-reducing ability of plasma (FRAP) retractionwatch.com. The presence of this compound in both blood and brain tissue after subchronic administration in animal models has been confirmed through gas chromatography-mass spectrometry analysis, indicating its bioavailability and ability to cross the blood-brain barrier mdpi.comnih.govresearchgate.net.

Table 1: Effects of this compound on Cognitive Functions in Animal Models

Animal ModelThis compound DoseObserved EffectKey Mechanism/Associated FactorReference
Male Rats (AD model)0.1 mg/kgImproved learning capacity and memoryInfluence on retinoic acid, affecting spatial memory function
Male Rats (AD model)1 mg/kgSuppression of learning and improvement of spatial memoryInfluence on retinoic acid, affecting spatial memory function
Mice (Scopolamine-induced amnesia)50 mg/kg (acute & subchronic)Improved memory processes (acquisition)Butyrylcholinesterase inhibition, protection against oxidative stress and lipid peroxidation mdpi.comnih.govresearchgate.net
Rats (Dementia model)Dose-dependent (e.g., 1, 2 mg/kg)Mitigated anxiety and depressive responses; increased BDNF and FRAPIncreased BDNF, improved antioxidant-oxidant status retractionwatch.com

Inhibition of Retinal Oxidation to Retinoic Acid (Vitamin A Antagonism)

This compound functions as an antagonist of vitamin A by inhibiting the oxidation of retinal to retinoic acid (RA) researchgate.netnih.govnih.govmdpi.comresearchgate.net. This inhibitory action affects both steps in the synthesis of RA from retinol (B82714), as this compound can act as a substrate for both alcohol and aldehyde dehydrogenases involved in this pathway researchgate.netnih.gov. This mechanism suggests that this compound is capable of prohibiting the endogenous RA signaling pathway researchgate.net.

Studies have shown that low concentrations of this compound effectively inhibit the formation of RA in rats researchgate.net. In experiments involving mouse epidermis, this compound treatment specifically inhibited the ability of retinol (but not retinoic acid) to induce epidermal hyperplasia and to inhibit the induction of epidermal ornithine decarboxylase activity by tumor promoters nih.gov. These findings provide evidence that the oxidation of retinol to retinoic acid is an obligatory step for these observed biological activities of retinol nih.gov. Furthermore, in zebrafish embryos, this compound has been demonstrated to competitively inhibit ventral retinaldehyde dehydrogenase (RALDH), leading to a reduction in RA synthesis and resulting in deformities of the ventral retina mdpi.comresearchgate.net.

Advanced Chemical Synthesis and Derivatization

Contemporary Synthetic Methodologies

Modern synthetic routes for citral (B94496) and its related compounds aim to overcome the limitations of traditional methods, which often involve harsh conditions, multiple steps, and generate considerable waste.

Green chemistry principles are increasingly applied in this compound synthesis to minimize environmental impact and enhance process sustainability. These approaches focus on using less hazardous chemicals, reducing waste, and employing energy-efficient processes.

Liquid phase catalytic ammoxidation represents a green synthesis pathway for producing valuable derivatives from this compound, such as lemonile. Lemonile, a nitrile spice, can be synthesized in a one-step liquid phase catalytic ammoxidation process from this compound scientific.netresearchgate.netresearchgate.net. This method offers advantages over traditional routes like hydroxylamine (B1172632) oximation or gas phase catalytic ammoxidation, which are associated with high raw material costs, heavy corrosion, pollution, high energy consumption, and numerous side reactions researchgate.netgoogle.com.

Optimal conditions for the one-step liquid phase catalytic ammoxidation of this compound to lemonile have been investigated. For instance, using isopropanol (B130326) as a solvent and copper(I) chloride (CuCl) as a catalyst, a high yield and purity of lemonile can be achieved. The molar ratio of hydrogen peroxide (H₂O₂) to this compound, catalyst dosage, and reaction temperature and time are critical parameters scientific.netresearchgate.netresearchgate.net.

Table 1: Optimal Conditions for Lemonile Synthesis via Liquid Phase Catalytic Ammoxidation of this compound scientific.netresearchgate.netresearchgate.net

ParameterOptimal Value
Molar ratio n(H₂O₂):n(this compound)3:1
SolventIsopropanol
Catalyst (CuCl) dosage3% (wt, based on this compound)
H₂O₂ drop-feeding temperature10 °C - 14 °C
H₂O₂ drop-feeding time3 hours
Reaction continuation time (after H₂O₂ feed)4 hours
Lemonile yield91.2%
Lemonile purity98.5% (detected by GC)

This method is characterized by its use of inexpensive raw materials, low energy consumption, reduced side reactions, and high yield, making it a green synthetic process researchgate.net.

Supported Ionic Liquid Catalysts (SILCAs) have emerged as a promising green chemistry approach for the selective hydrogenation of this compound, particularly for the production of citronellal (B1669106). Ionic liquids (ILs) offer unique advantages such as negligible vapor pressure, wide liquidus range, and tunable solvation properties, making them excellent alternatives to volatile organic solvents in catalysis frontiersin.orgresearchgate.netfrontiersin.org.

In SILCAs, metal nanoparticles or complexes are immobilized within a thin layer of ionic liquid on a solid support, such as activated carbon cloth (ACC) frontiersin.orgresearchgate.netresearchgate.net. This configuration combines the benefits of both heterogeneous and homogeneous catalysis, allowing for enhanced activity and selectivity while facilitating catalyst recovery and reusability frontiersin.orgresearchgate.netresearchgate.net.

Studies have demonstrated that the use of specific ionic liquids can significantly influence the selectivity of this compound hydrogenation. For instance, palladium (Pd) catalysts supported with alkaline ionic liquids, such as benzalkonium methoxide (B1231860) ([ADBA][MeO]) or benzalkonium tert-butoxide ([ADBA][tBuO]), have shown high selectivity towards citronellal frontiersin.orgfrontiersin.orgresearchgate.net. These alkaline ionic liquids can act as basic promoters, enhancing the activity and selectivity of the catalyst by influencing the adsorption of reactants and the reaction pathway frontiersin.orgfrontiersin.org.

Table 2: Performance of Supported Ionic Liquid Catalysts in this compound Hydrogenation frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

Catalyst SystemTemperature (°C)Pressure (bar H₂)This compound Conversion (%)Citronellal Selectivity (%)
Pd in [ADBA][MeO] on ACC100510070
Pd in [ADBA][tBuO] on ACC10010HighHigh (most active)
Pd/SiO₂ with [PF₆]⁻ or [NTf₂]⁻ IL anion5027060 ± 2
Pd/SiO₂ coated with 29 wt% [B3MPYR][DCA]502QuantitativeQuantitative (one-pot)
Ni/wFCC (waste fluid catalytic cracking catalyst)1803098.586.6

Ionic liquids can also stabilize metal nanoparticles, preventing their aggregation and maintaining catalytic activity over multiple reaction cycles frontiersin.orgfrontiersin.org. The ability to tune the properties of ionic liquids by varying their ions allows for the design of highly specific catalytic systems for this compound hydrogenation researchgate.netrsc.org.

Chemoselectivity is a crucial concept in organic synthesis, particularly when dealing with polyfunctional natural products like this compound, which possesses multiple reactive sites (aldehyde group and two C=C double bonds) researchgate.netscite.aiacs.orged.govclaremont.edu. Green chemistry principles are applied to develop chemoselective reactions that transform this compound into other valuable natural perfumes such as citronellal, geraniol (B1671447), nerol (B1678202), or epoxythis compound, while minimizing the formation of undesired byproducts and environmental waste researchgate.netscite.aied.govclaremont.eduresearchgate.net.

These reactions often involve the use of simple catalysts and result in crude products that can be analyzed directly, reducing the need for extensive purification steps researchgate.netscite.aied.gov. Examples include selective hydrogenation of the C=C double bond to produce citronellal, or selective reduction of the aldehyde group to yield geraniol and nerol researchgate.netscite.aied.govmdpi.com. The ability to control which functional group reacts preferentially under mild conditions is a hallmark of these green synthetic approaches researchgate.netscite.aied.gov.

For instance, the reduction of α,β-unsaturated carbonyl precursors while preserving other unsaturations is a critical step in synthesizing campholenic-based fragrances. Biocatalytic reductions using ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are being explored to enhance the sustainability and stereoselectivity of these syntheses, offering an alternative to classical reductions that often lack complete chemoselectivity and lead to over-reduced byproducts rsc.orgrsc.org.

Enzymatic and biocatalytic routes offer highly selective and environmentally benign alternatives for the synthesis of this compound derivatives, aligning with green chemistry principles. These methods leverage the specificity of enzymes to achieve transformations that are challenging or inefficient via traditional chemical synthesis researchgate.netmdpi.comrsc.orgresearchgate.net.

A significant area of focus is the enzymatic asymmetric hydrogenation of this compound to produce enantiopure (R)-citronellal, a key chiral intermediate for synthesizing compounds like (-)-menthol mdpi.comrsc.org. Old Yellow Enzymes (OYEs) are a class of flavin-dependent ene reductases capable of catalyzing the C=C bond reduction of α,β-unsaturated compounds, including this compound mdpi.comresearchgate.net. While native OYEs can reduce both (E)-citral (geranial) and (Z)-citral (neral), they often yield enantio-complementary products, leading to lower enantiomeric excess (e.e.) values for the desired (R)-citronellal from a mixture of this compound isomers mdpi.com.

To address this, enzyme engineering, such as semi-rational design, has been employed to modify OYE variants to improve their enantioselectivity. For example, specific mutations in OYE3 from Saccharomyces cerevisiae have resulted in variants that exhibit strict (R)-enantioselectivity in the reduction of (E)-citral and even (E/Z)-citral mixtures, while showing no activity on (Z)-citral, thus enabling the synthesis of enantiopure (R)-citronellal and the retention of (Z)-citral mdpi.com.

Beyond direct this compound reduction, enzymatic cascades starting from other readily available precursors like geraniol have also been developed. A bienzymatic cascade involving a copper radical alcohol oxidase (CRO) and an ene reductase (OYE2) can convert geraniol to (R)-citronellal. The CRO oxidizes geraniol to geranial, which is then reduced by OYE2 to (R)-citronellal with high conversion and enantiomeric excess rsc.org. Such enzymatic processes are attractive due to their mild reaction conditions, high selectivity, and potential for reduced energy consumption compared to chemical methods that often require metal catalysts, elevated temperatures, and organic solvents mdpi.comrsc.orgresearchgate.net.

Despite advancements in synthetic methodologies, the industrial-scale production of this compound and its derivatives faces several challenges. One significant issue is the volatility of raw material prices, particularly for natural this compound extracted from lemongrass, which is subject to fluctuations based on agricultural yields and market dynamics hashnode.dev.

Competition from synthetic alternatives also poses a challenge. While natural this compound is favored in certain applications for its "organic" and "eco-friendly" appeal, synthetic this compound can often be produced at a lower cost and in larger quantities, making it a viable option for mass production in industries where cost-effectiveness is paramount hashnode.dev.

Traditional large-scale processes, such as those based on β-pinene, can be economically unfeasible due to the generation of environmentally harmful by-products google.com. The multi-stage nature of some industrial manufacturing processes, including pyrolysis, also presents difficulties, requiring large amounts of reagents and leading to performance losses at each stage mdpi.com. The selective hydrogenation of this compound to produce compounds like geraniol and nerol, while offering a single-step synthesis, still requires careful catalyst selection and optimization to manage the multiple reducible bonds in this compound and achieve desired selectivity mdpi.com.

Furthermore, the scaling up of laboratory-developed synthesis protocols, particularly for engineered particles or complex natural products, does not always translate directly to corresponding product yields and material property profiles. Ensuring reproducibility and quality at a larger scale requires addressing specific challenges and considerations in the synthesis methodology acs.orgnih.gov. Environmental concerns related to the extraction and production of this compound also remain an ongoing challenge for the industry hashnode.dev.

Supported Ionic Liquids Catalysis for Hydrogenation

Enzymatic and Biocatalytic Synthesis Routes

Design and Synthesis of this compound Derivatives

The chemical versatility of this compound, owing to its aldehyde and unsaturated alkene functionalities, makes it an ideal scaffold for derivatization. Recent synthetic efforts have focused on incorporating various pharmacophores into the this compound structure to improve its biological efficacy and stability.

Novel this compound-Thiourea Derivatives

The design and synthesis of novel this compound-thiourea derivatives have been explored as a strategy to enhance antifungal activity, leveraging the synergistic potential of combining this compound with thiourea (B124793) compounds. These derivatives are typically synthesized through condensation reactions between this compound and various thiourea-containing moieties. Research findings indicate that several of these compounds exhibit remarkable antifungal properties. For instance, specific this compound-thiourea derivatives, identified as compounds e1, e3, e6, e18, and g, demonstrated potent antifungal activities against Colletotrichum gloeosporioides. Their half-maximal effective concentration (EC₅₀) values were significantly lower than those of standard fungicides such as kresoxim-methyl (B120586) and carbendazim. researchgate.netacs.org

The antifungal mechanism of these derivatives involves affecting mycelial morphology and increasing the permeability of fungal cell membranes, ultimately leading to the destruction of the fungal cells. researchgate.netacs.org Furthermore, these highly active compounds showed negligible cytotoxicity against LO2 and HEK293T cell lines, suggesting a favorable safety profile. researchgate.netacs.org

Table 1: Antifungal Activity of Select this compound-Thiourea Derivatives against Colletotrichum gloeosporioides

CompoundEC₅₀ (mg/L) researchgate.netacs.orgPerformance Relative to Controls researchgate.netacs.orgMechanism of Action researchgate.netacs.org
e10.16Superior to kresoxim-methyl, carbendazimAffects mycelial morphology, increases fungal cell membrane permeability
e31.66Superior to kresoxim-methyl, carbendazimAffects mycelial morphology, increases fungal cell membrane permeability
e61.37Superior to kresoxim-methyl, carbendazimAffects mycelial morphology, increases fungal cell membrane permeability
e184.76Superior to kresoxim-methyl, carbendazimAffects mycelial morphology, increases fungal cell membrane permeability
g4.60Superior to kresoxim-methyl, carbendazim; stronger protective efficacy on mango fruit than carbendazimAffects mycelial morphology, increases fungal cell membrane permeability

This compound-thiazolyl Hydrazine (B178648) Derivatives

Another class of this compound derivatives, this compound-thiazolyl hydrazine derivatives, has been synthesized and characterized for their promising antifungal activities. acs.orgnih.gov These compounds are typically prepared through reactions involving this compound and various thiazolyl hydrazine scaffolds. Most of the synthesized compounds exhibited broad-spectrum antifungal activities in vitro against a range of phytopathogenic fungi, including Colletotrichum gloeosprioides, Rhizoctonia solani, Phytophthora nicotianae var. nicotianae, Diplodia pinea, Colletotrichum acutatum, and Fusarium oxysporum f. sp. niveum. acs.orgnih.gov

Notably, compounds b and c15 demonstrated remarkable antifungal efficacy, surpassing that of the positive control tricyclazole. acs.orgnih.gov Further in vivo studies showed that compound b effectively controlled rice sheath blight and exhibited higher curative activities against R. solani compared to validamycin·bacillus. acs.orgnih.gov The proposed mechanism of action for these derivatives involves inducing obvious malformation of mycelium and increasing cell membrane permeability in fungi. acs.orgnih.gov Additionally, these compounds displayed low or no cytotoxicity to LO2 and HEK293 cell lines, indicating their potential as safe antifungal agents. acs.orgnih.gov

Pyranopyridine Core Structure Derivatives

The synthesis of pyranopyridine core structure derivatives utilizing this compound as a starting material represents an advanced approach in medicinal chemistry. A key synthetic route involves the reaction of 6-methylpyridine-2,4-diol (B130231) with this compound to form a 2H-pyran compound. This intermediate is then subjected to copper-catalyzed N-arylation with various arylboric acids, yielding arylated pyranopyridine core structure derivatives with good yields (up to 77%). researchgate.netresearchgate.net

Research has highlighted the antitumor potential of these derivatives. Specifically, compound 3h, a pyranopyridine derivative, exhibited a significantly better inhibitory effect on HepG2 liver cancer cells compared to both this compound and the common chemotherapeutic agent cisplatin (B142131). researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for compound 3h against HepG2 cells was found to be 5.3 μM, which is lower than that of cisplatin (6.5 μM). researchgate.net These findings suggest that compound 3h could serve as a promising lead structure for future anti-cancer drug development. researchgate.net

Table 2: Antitumor Activity of Pyranopyridine Derivative 3h against HepG2 Liver Cancer Cells

CompoundIC₅₀ (μM) against HepG2 Cells researchgate.net
3h5.3
This compoundLess potent than 3h
Cisplatin6.5

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its derivatives influence their biological potency and specificity. These studies provide insights into the molecular features critical for desired pharmacological effects.

Impact of Isomeric Forms on Biological Activity

Individual studies have shown that both geranial and neral (B7780846) possess antibacterial action against both Gram-negative and Gram-positive organisms. For instance, geranial has been reported to be fungicidal against Penicillium digitatum, while neral demonstrated effectiveness against Geotrichum candidum. This highlights that while they are isomers, their distinct spatial arrangements can lead to variations in their specific biological targets and efficacy against different microorganisms.

Table 3: Biological Activity of this compound Isomers

IsomerStereochemistryCommon NameBiological Activity Examples
Geranialtransα-citralAntibacterial (Gram-negative, Gram-positive), Fungicidal (Penicillium digitatum)
Neralcisβ-citralAntibacterial (Gram-negative, Gram-positive), Effective against (Geotrichum candidum)

Influence of Substituents on Biological Potency

The introduction of various substituents onto the this compound scaffold or its derivatives profoundly impacts their biological potency. SAR studies on this compound-thiourea and this compound-thiazolyl hydrazine derivatives have provided significant insights.

Similarly, in This compound-thiazolyl hydrazine derivatives , the introduction of electron-withdrawing groups, such as fluorine, on the benzene (B151609) ring led to outstanding antifungal activities across all tested fungi. acs.orgnih.gov These findings suggest a strong interplay between the electronic and steric effects of the substituent groups and the observed biological properties. researchgate.net

For pyranopyridine core structure derivatives , the electronic effect of the aromatic rings plays a role in their antitumor activity. researchgate.net The successful derivatization of this compound into compound 3h, an arylated pyranopyridine, demonstrated a significant improvement in inhibitory effects against HepG2 liver cancer cells compared to the parent this compound molecule, highlighting the potential of such core structures in drug design. researchgate.netresearchgate.net

These SAR studies collectively demonstrate that strategic chemical modifications, particularly the judicious selection and placement of substituents, can significantly modulate and enhance the biological activities of this compound and its derivatives, paving the way for the development of more effective therapeutic and agrochemical agents.

Analytical Methodologies for Citral Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely utilized for their ability to separate and quantify individual components within complex mixtures, making them indispensable for citral (B94496) analysis in essential oils and other formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent technique for the analysis of volatile compounds like this compound, offering robust separation and identification capabilities. It is commonly employed for the quantification of both geranial (α-citral) and neral (B7780846) (β-citral) isomers due to their volatility nih.govresearchgate.netnih.govplos.orgjapsonline.com. The method involves separating the compounds based on their boiling points and interactions with the stationary phase in a capillary column, followed by their identification and quantification using a mass selective detector (MSD) nih.govplos.orgcore.ac.uk.

Typical GC-MS analyses for this compound often utilize a capillary DB-5 fused silica (B1680970) column plos.orgcore.ac.uk. Parameters can include an injector temperature of 250 °C, a column temperature program starting at 45 °C (isothermal for 2 minutes) and increasing to 300 °C at a rate of 5 °C/min, with helium as the carrier gas plos.org. Quantification is typically achieved by integrating the peak areas of the isomers and comparing them to calibration curves generated from known standards, using either external or internal standardization methods azom.comresearchgate.net. For instance, one study reported this compound content in Cymbopogon flexuosus essential oil to be 72.76% by GC-MS nih.gov. Another analysis of lemongrass oil found α-citral at 36.08% and β-citral at 34.22%, with these two isomers and geranyl acetate (B1210297) collectively comprising 94% of the oil's composition plos.org.

ParameterTypical Value/DescriptionReference
Column TypeDB-5 capillary fused silica plos.orgcore.ac.uk
Injector Temperature250 °C plos.org
Column Temperature Program45 °C (2 min isothermal) to 300 °C at 5 °C/min plos.org
Carrier GasHelium plos.orgcore.ac.uk
DetectorMass Selective Detector (MSD) nih.govplos.orgcore.ac.uk
Quantification MethodPeak area integration, External/Internal Standard azom.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a validated and widely accepted procedure for the detection and quantification of cis-trans isomers of this compound nih.govresearchgate.netresearchgate.net. This method is particularly advantageous for water-based this compound formulations and essential oils, as it avoids issues associated with water removal in GC analyses that can reduce column life researchgate.net.

A typical Reverse Phase HPLC (RP-HPLC) method for this compound analysis utilizes an Enable C-18G column (250 × 4.6 mm, 5µ) with an isocratic mobile phase, often a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min nih.govresearchgate.net. The DAD detector is commonly set at a wavelength of 233 nm for this compound detection nih.govresearchgate.net. Other studies have used UV detection at 233 nm or 241 nm depending on the specific this compound derivative or matrix nih.govcoresta.orgetsu.edu. The method demonstrates good linearity, selectivity, and accuracy for this compound over a range, for instance, 3-100 µg/mL nih.govresearchgate.net.

ParameterTypical Value/DescriptionReference
Column TypeEnable C-18G (RP-HPLC) nih.govresearchgate.net
Column Dimensions250 × 4.6 mm, 5µ nih.govresearchgate.net
Mobile PhaseAcetonitrile:Water (70:30 v/v) nih.govresearchgate.net
Flow Rate1 mL/min nih.govresearchgate.net
Detection Wavelength (DAD)233 nm (or 241 nm, 220 nm depending on context) nih.govresearchgate.netcoresta.orgetsu.eduresearchgate.net
Linearity Range3-100 µg/mL nih.govresearchgate.net

Capillary Liquid Chromatography (CLC) is another chromatographic technique employed for the separation of monoterpenes, including this compound, from complex matrices such as orange essential oils researchgate.net. This method can be integrated into online multidimensional chromatography systems, offering enhanced separation power for natural product analysis scispace.com.

Micellar Electrokinetic Chromatography (MEKC), a hybrid technique combining aspects of capillary electrophoresis and chromatography, has also found application in the separation of monoterpenes, including those found in orange essential oils researchgate.net. This technique offers high separation efficiency for a range of compounds.

Multidimensional Gas Chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), provides an advanced level of separation and characterization for highly complex volatile samples. For instance, GC×GC-TOFMS (Time-of-Flight Mass Spectrometry) has been utilized for detailed fingerprint analysis of volatile compounds in lemon balm (Melissa officinalis L.), enabling the rationalized peak patterns for up to 200 volatile compounds, including α-citral fupress.netfupress.net. This technique offers superior resolution compared to conventional GC, allowing for a more thorough characterization of this compound and other co-eluting compounds in intricate matrices.

Micellar Electrokinetic Chromatography (MEKC)

Spectroscopic Methods

Spectroscopic techniques provide rapid and non-destructive means for the quantification and characterization of this compound, often complementing chromatographic analyses.

UV-Visible (UV-Vis) spectroscopy is frequently used for the quantification of this compound due to its characteristic absorption in the ultraviolet region. This compound exhibits a maximum absorption wavelength (λmax) typically around 233 nm, 238 nm, or 241 nm, depending on the solvent and specific analytical context nih.govresearchgate.netcoresta.orgetsu.edursc.orgmdpi.comrsc.org. This method relies on the linear relationship between this compound concentration and its absorbance, allowing for the construction of standard curves for accurate quantification rsc.org. UV-Vis spectroscopy has been applied to study this compound's degradation pathways, highlighting changes in its light absorption properties under various conditions, such as solvent, atmosphere, and concentration mdpi.comacs.org. It has also been used to investigate the binding of this compound with biological molecules, such as human transferrin, demonstrating binding affinity through changes in absorbance nih.gov.

ApplicationTypical Wavelength (λmax)NotesReference
General Quantification233 nmCommon for RP-HPLC-PDA detection nih.govresearchgate.netetsu.edu
This compound in anhydrous ethanol238 nmUsed for standard curve generation rsc.orgrsc.org
This compound dimethyl acetal/Citral analysis241 nm (for this compound)Used with UV-DAD coresta.org

Near-Infrared (NIR) spectroscopy offers a rapid, simple, and non-destructive approach for the quantification of this compound in essential oils, such as lemongrass and lemon oils nih.govetsu.eduoup.com. This method has demonstrated an accuracy comparable to traditional British Pharmacopoeia (BP) titration assays for this compound content nih.govoup.com. For lemongrass oils, which typically contain 65-85% w/w this compound, NIR spectroscopy achieved a mean accuracy of 1.00% or less and a mean bias of 0.09% or less. For lemon oils, containing 2-5% w/w this compound, the method showed a mean accuracy of 4.28% or less and a mean bias of -0.71% or less nih.govoup.com. This makes NIR spectroscopy a beneficial tool for quality control, particularly for high-concentration this compound samples.

Essential Oil TypeThis compound Concentration Range (w/w)Mean AccuracyMean BiasReference
Lemongrass Oil65-85%≤ 1.00%≤ 0.09% nih.govoup.com
Lemon Oil2-5%≤ 4.28%≤ -0.71% nih.govoup.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides a fast and reliable method for quantifying neral and geranial (this compound) in essential oils researchgate.netacs.org. This technique offers excellent analytical performance, including high linearity (R² = 0.9999), very good accuracy (relative errors between -1.9% and 0.3%), and excellent precision (reproducibility of 17.8 mg ± 1.0%) researchgate.net. The quantitative procedure often uses an internal standard, such as anisole (B1667542), to ensure accurate measurements researchgate.net. NMR spectroscopy can also provide insights into the molecular structure and degradation pathways of this compound acs.org.

ParameterPerformance MetricReference
Linearity (R²)0.9999 researchgate.net
Accuracy (Relative Errors)-1.9% to 0.3% researchgate.net
Precision (Reproducibility)17.8 mg ± 1.0% researchgate.net
Internal Standard (Example)Anisole researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the chemical constituents of essential oils, including this compound core.ac.ukscite.ai. FTIR provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the compound. The presence of strong, intense vibration frequencies in the FTIR spectrum can indicate the main components, such as this compound, within an essential oil sample core.ac.uk. This method is often used in conjunction with GC-MS for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. Both 1H NMR and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

1H NMR Spectroscopy: 1H NMR spectroscopy is frequently utilized for the rapid and reliable quantification of this compound in complex matrices like essential oils citedrive.com. The characteristic peaks of geranial and neral, typically found around 10 ppm and 9.9 ppm, respectively, are often used to determine the ratio of these isomers nih.gov. Differences in the chemical shifts of vinyl hydrogens between neral (cis) and geranial (trans) are attributed to their distinct geometrical configurations, which influence the electron density around these hydrogens brainly.com. For instance, a quantitative procedure using anisole as an internal standard has demonstrated excellent linearity (R² = 0.9999), high accuracy (relative errors between -1.9% and 0.3%), and precision for this compound quantification in essential oils citedrive.com.

13C NMR Spectroscopy: 13C NMR spectroscopy offers a broader chemical shift range compared to 1H NMR, providing distinct signals for each unique carbon atom in the this compound molecule oregonstate.edu. For this compound, a total of 10 signals are typically observed in the 13C NMR spectrum due to the absence of symmetry in the molecule youtube.com. Characteristic chemical shifts for this compound's carbon atoms include an aldehyde carbon typically appearing around 190-191 ppm, and various alkene and methyl carbons at different shifts youtube.comnih.gov. This technique is particularly useful for quantifying stereoisomers and heat-sensitive compounds iscientific.org.

A summary of typical 13C NMR chemical shifts for this compound is presented in the table below, based on available data:

Carbon TypeTypical Chemical Shift (ppm)
Aldehyde C=O190.99, 191.28 youtube.comnih.gov
Alkene Carbons122.75, 127.48, 132.79, 163.45 youtube.comnih.gov
Methyl Carbons17.54, 17.70, 25.62, 25.86 nih.gov
Methylene Carbon40.65 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed for the qualitative characterization of this compound by identifying its characteristic functional groups. The technique relies on the absorption of infrared light by molecular vibrations, producing a unique spectral fingerprint brainly.com. For this compound, key absorption bands include:

C=O stretch (aldehyde group): A strong absorption peak is typically observed around 1674-1675 cm⁻¹ for the unsaturated aldehyde group researchgate.netrsc.org.

C=C stretch: Peaks around 1514 cm⁻¹ and 1452 cm⁻¹ can indicate the presence of C=C bonds researchgate.netresearchgate.net.

C-H stretch: Characteristic C-H stretching vibrations for alkanes are observed in the 3000-2850 cm⁻¹ range slideshare.net.

IR spectroscopy can also differentiate between the geranial (trans) and neral (cis) isomers of this compound. The slight differences in their structural configurations lead to subtle shifts in the exact position of the C=O stretch peak, allowing for their differentiation brainly.com.

Mass Spectrometry (MS and LC-MS, LC-MS-MS)

Mass Spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are vital for the identification, characterization, and quantification of this compound, especially in complex mixtures.

MS: MS provides information about the molecular weight and fragmentation patterns of this compound. The molecular mass of this compound is 152 g/mol slideshare.net. Electron ionization (EI) is a common ionization method, and the resulting fragmentation pattern serves as a unique fingerprint for identification. GC-MS is a widely used technique for the analysis of volatile compounds like this compound in essential oils, offering both qualitative and quantitative analysis iscientific.orgnih.gov. Selected Ion Monitoring (SIM) mode in GC-MS can be used for the identification and quantification of this compound via the relative abundance of characteristic fragment ions researchgate.netifrafragrance.org.

LC-MS and LC-MS/MS: LC-MS and LC-MS/MS are particularly useful for the analysis of less volatile or thermally labile compounds, as well as for samples that require minimal preparation iscientific.orgnih.gov. These techniques offer high sensitivity, robustness, and reproducibility mdpi.com. For this compound, LC-MS methods have been developed for direct detection in products like personal care items without extensive sample preparation nih.gov. LC-MS/MS provides enhanced selectivity and sensitivity through tandem mass spectrometry, allowing for the quantification of analytes by monitoring specific precursor-to-product ion transitions unc.edu. This approach helps in overcoming matrix effects and improving the accuracy of quantification unc.edu.

Colorimetric Assays

Colorimetric assays offer a simple and often rapid approach for the quantification of substances by measuring the intensity of a color produced through a chemical reaction youtube.comrice.edu. While commonly used for proteins (e.g., Bradford, BCA assays) nih.gov, the principle can be applied to other compounds if a suitable chromogenic reaction exists. For this compound, a colorimetric assay kit for citric acid analysis has been described, where Cr(VI) is reduced to Cr3+ in acidic conditions, and the resulting Cr3+ reacts with citric acid to produce a product with a characteristic absorption peak at 545 nm assaygenie.com. Although this specific example is for citric acid, it illustrates the general principle. In the context of this compound, a colorimetric assay kit has been used to measure the induction of apoptosis by this compound through caspase-3 activation, where increased this compound concentration led to more activated caspase-3 protein researchgate.net. This suggests that indirect colorimetric methods linked to this compound's biological activity can also be employed.

Validation of Analytical Methods

The validation of analytical methods is a critical process to ensure that the procedures are suitable for their intended purpose, providing consistent, reliable, and accurate data globalresearchonline.neteuropa.eu. For this compound analysis, method validation typically involves evaluating several key parameters:

Linearity: Demonstrates that the analytical method's response is directly proportional to the analyte concentration over a defined range globalresearchonline.netresearchgate.netnih.gov. For instance, a validated RP-HPLC method for this compound showed linearity in the range of 3–100 µg/mL researchgate.netnih.gov. Similarly, a 1H NMR method for this compound quantification achieved a linearity R² of 0.9999 citedrive.com.

Accuracy: Refers to the closeness of agreement between the measured value and the true value globalresearchonline.net. A 1H NMR method for this compound showed excellent accuracy with relative errors between -1.9% and 0.3% citedrive.com.

Precision: Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions globalresearchonline.net. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) globalresearchonline.netresearchgate.net. A 1H NMR method reported a reproducibility of 17.8 mg ± 1.0% citedrive.com.

Specificity/Selectivity: Confirms that the method measures only the intended analyte without interference from other components in the sample matrix unc.eduglobalresearchonline.net.

Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected, though not necessarily quantified globalresearchonline.neteuropa.eu.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy globalresearchonline.neteuropa.eu.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity globalresearchonline.neteuropa.eu.

Robustness: Measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters globalresearchonline.net.

Methods for this compound analysis, including HPLC and GC-MS, undergo rigorous validation to ensure their reliability for quality control and research researchgate.netnih.govresearchgate.net.

Quantification Strategies (External Standard, Internal Standard)

Two primary strategies are employed for the quantification of this compound: the external standard method and the internal standard method.

External Standard Method: In the external standard method, a series of standard solutions of known concentrations of the analyte (this compound) are prepared and analyzed shimadzu.comhelsinki.fi. A calibration curve is then constructed by plotting the instrument response (e.g., peak area in chromatography or absorbance in spectroscopy) against the corresponding concentrations of the standards shimadzu.comhelsinki.firesearchgate.net. The concentration of this compound in an unknown sample is then determined by measuring its instrument response and interpolating the value on the calibration curve shimadzu.comhelsinki.firesearchgate.net. This method is generally reliable, especially when using an auto-injector to ensure consistent injection volumes researchgate.net.

Internal Standard Method: The internal standard method involves adding a known, constant amount of a reference compound (the internal standard) to all samples, including standards and unknowns, prior to analysis citedrive.comshimadzu.comresearchgate.netmabjournal.com. The internal standard should be chemically similar to the analyte but not present in the original sample and should elute close to the analyte without interference unc.eduresearchgate.net. The ratio of the analyte's response to the internal standard's response is plotted against the ratio of their concentrations to create the calibration curve researchgate.net. This approach compensates for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification unc.eduresearchgate.net. For this compound quantification, anisole has been successfully used as an internal standard in 1H NMR spectroscopy citedrive.com. Similarly, 1,4-Dibromobenzene and 4,4-Dibromobiphenyl have been used as internal standards in GC-MS analysis for fragrance allergens, including this compound ifrafragrance.org.

Toxicology and Environmental Fate of Citral

Toxicological Studies and Safety Assessments

Absorption, Metabolism, and Excretion

Metabolic Pathways and Metabolite Identification

Citral (B94496) undergoes rapid metabolism in mammals following absorption, with excretion primarily occurring via urinary metabolites. oecd.orgresearchgate.net Studies in male F344 rats administered with [14C]this compound orally at 500 mg/kg demonstrated that approximately 50% of the dose was excreted in urine within 24 hours. researchgate.net

A primary metabolic pathway involves the reduction of this compound to its corresponding alcohol by alcohol dehydrogenase (ADH) in the cytosolic fraction. oecd.orgnih.gov While this compound is an α,β-unsaturated aldehyde, its urinary metabolites primarily arise from metabolic pathways other than nucleophilic addition to the double bond. nih.govresearchgate.net Reports suggest that direct oxidation of this compound by aldehyde dehydrogenases (ALDH) is unlikely to be a major in vivo metabolic pathway; however, this compound has been observed to be a potent inhibitor of acetaldehyde (B116499) oxidation by the low-KM mitochondrial form of ALDH. nih.gov Regioselective oxidation has been observed in mammals, specifically the carboxylation of a trans-positioned methyl group. nih.gov

Seven key urinary metabolites have been isolated and identified in rats: oecd.orgresearchgate.net

3-hydroxy-3,7-dimethyl-6-octenedioic acid

3,8-dihydroxy-3,7-dimethyl-6-octenoic acid

3,9-dihydroxy-3,7-dimethyl-6-octenoic acid

E- and Z-3,7-dimethyl-2,6-octadienedioic acid

3,7-dimethyl-6-octenedioic acid

E-3,7-dimethyl-2,6-octadienoic acid

Bioavailability Considerations

This compound demonstrates high bioavailability, being rapidly and almost completely absorbed from the gastrointestinal tract in rats and mice following oral administration. eurekaselect.comoecd.orgnih.govresearchgate.net For dermal exposure, a significant portion of the applied dose can be lost due to this compound's extreme volatility; however, the this compound that remains on the skin is fairly well absorbed. oecd.org In toxicokinetic assessments, a high rate of oral absorption in rats has led to a 90% bioavailability being set for the oral route, and a dermal penetration rate of 50% has been established for route-to-route extrapolation. europa.eu Despite its rapid metabolism and excretion, there is no scientific evidence indicating long-term bioavailability or adverse effects on tissues related to its accumulation or delayed excretion. eurekaselect.comnih.gov

Human Skin Sensitization

This compound is recognized as a human skin sensitizer (B1316253) and irritant. researchgate.netoecd.orgnih.govresearchgate.netmdpi.com Skin sensitization is initiated by low molecular weight compounds that penetrate the skin and bind to proteins, often requiring an activation step (chemical or metabolic) to become reactive. acs.org In the context of fragrance chemicals, geraniol (B1671447), a precursor to this compound, can be metabolically activated in the skin and through autoxidation to form geranial and neral (B7780846) (the isomers of this compound), which are considered major haptens responsible for sensitization. researchgate.net The irritating effect of this compound itself is also known to significantly influence its sensitizing capacity. researchgate.net

The concept of "quenching," where the sensitizing activity of certain fragrance chemicals like this compound might be abrogated by the presence of other compounds (e.g., d-limonene), has been proposed. europa.eu However, animal models of sensitization, including the Local Lymph Node Assay (LLNA), have generally not been able to reproduce this quenching effect, and quantitative measurements have demonstrated the absence of such an effect for this compound. europa.eu

Environmental Fate and Degradation

Biodegradability

This compound is classified as readily biodegradable. oecd.orgprodasynth.comresearchgate.net Studies show a high degradation rate, with 92% biodegradation observed after 28 days according to OECD 301C guidelines. oecd.orgprodasynth.com Its bioaccumulation potential is considered low, based on its Log Pow value (2.8-3.0). oecd.orgprodasynth.com

Hydrolysis Pathways and Half-Life

This compound's stability in aqueous solutions is significantly influenced by pH. It undergoes rapid hydrolysis under both acidic and alkaline conditions, while showing slower degradation at neutral pH. oecd.orgresearchgate.netresearchgate.net

Table 1: Hydrolysis Half-Lives of this compound Isomers at Various pH Levels oecd.org

IsomerpH 4 (days)pH 7 (days)pH 9 (days)
Neral9.5423030.1
Geranial9.8110622.8

The primary hydrolysis products identified are geranic acid and 6-methyl-5-heptene-2-one. oecd.org Additionally, under an oxygen atmosphere in aqueous acidic conditions, this compound has been reported to convert into 2-formylmethyl-2-methyl-5-(1-hydroxy-1-methylethyl)-tetrahydrofuran. oecd.org

Impact of Environmental Factors on this compound Concentration

This compound is an unstable molecule that can undergo rapid deterioration when exposed to various environmental factors, including heat, oxygen, acid, and light. eurekaselect.commdpi.comresearchgate.net

Photodegradation : this compound is known to be unstable under light irradiation, and its deterioration is a significant concern for the stability of lemon-flavored products. researchgate.netnih.gov Photodegradation can occur through a radical pathway in parallel to a cyclization pathway. researchgate.netnih.gov this compound contains chromophores that absorb at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov

Volatilization : If released to air, this compound is expected to exist solely as a vapor in the atmosphere due to its estimated vapor pressure. nih.gov Volatilization from moist soil surfaces is also anticipated to be an important environmental fate process. nih.gov

pH and Other Factors : The rate of this compound degradation increases significantly in acidic environments compared to neutral conditions. researchgate.netresearchgate.net Ferrous irons can accelerate this compound degradation, particularly at low pH, by decomposing the products of acid-catalyzed cyclization through redox reactions. researchgate.net Water-soluble radicals also dramatically increase the rate of this compound degradation, irrespective of pH. researchgate.net

Compound Names and PubChem CIDs

Environmental Concentrations and Exposure Pathways

This compound can be present in the environment through various pathways, including releases from manufacturing and its widespread use. The local predicted environmental concentration (PEClocal) of this compound in surface water, calculated using a model that assumes a 90% elimination factor in wastewater treatment plants, is estimated to be 7.5 x 10⁻⁷ mg/L oecd.org. Consequently, the concentration in drinking water processed from surface water is anticipated to be less than this value oecd.org.

Occupational exposure to this compound can occur via inhalation and dermal routes, particularly at production sites. For instance, air samples taken around drum filling operations in this compound manufacturing in Japan showed concentrations ranging from 0.31 to 0.56 mg/m³ oecd.org. The estimated human exposure for a worker operating a drum filler and performing sampling without protective equipment was calculated to be 0.34 mg/kg/day, though actual exposure is lower due to the use of protective measures like gloves and respiratory equipment oecd.org.

Beyond industrial sources, environmental factors significantly influence the natural concentration of this compound in plants such as lemongrass (Cymbopogon citratus), where it can constitute 65-85% of the essential oil regulations.govtaylorandfrancis.com. Studies indicate that alkaline soil conditions, in combination with factors like temperature, relative humidity, rainfall, and altitude, can synergistically affect the this compound concentration in lemongrass oil researchgate.net.

Ecotoxicity to Aquatic Organisms (Algae, Daphnia, Fish)

This compound has been evaluated for its toxicity to aquatic organisms, representing different trophic levels. It is classified as acutely toxic to aquatic organisms basf.combasf.comprodasynth.com. Detailed research findings are summarized below:

Table 1: Ecotoxicity of this compound to Aquatic Organisms

OrganismEndpointValue (mg/L)Exposure TimeReference
Algae EC50 (biomass)572 h oecd.orgoecd.org
NOEC (biomass)3.172 h oecd.orgoecd.org
ErC50 (growth rate)103.872 h basf.comprodasynth.comcarlroth.comhekserij.nlprodasynth.comcarlroth.comchemicalbook.in
EC5016-1972-96 h spectrumchemical.comthermofisher.com
Daphnia EC50 (immobilization)1024 h oecd.orgoecd.org
EC50 (immobilization)748 h oecd.orgbasf.combasf.comprodasynth.comoecd.orghekserij.nlprodasynth.comchemicalbook.inppsheth.com
NOEC (reproduction)1.021 d oecd.orgoecd.org
Fish LC504.196 h (Oryzias latipes) oecd.orgoecd.org
LC506.78-6.896 h (Leuciscus idus) basf.combasf.comprodasynth.comcarlroth.comhekserij.nlprodasynth.comcarlroth.comchemicalbook.inppsheth.com
LC504.6-1096 h (Leuciscus idus) spectrumchemical.comparchem.com

A Predicted No-Effect Concentration (PNEC) of 0.01 mg/L for aquatic organisms has been calculated based on the chronic toxicity value for Daphnia oecd.orgoecd.org.

Bioaccumulation Potential

The bioaccumulation potential of this compound is considered to be low. This assessment is primarily based on its n-octanol/water partition coefficient (Log Pow) and bioconcentration factor (BCF) values.

Table 2: Bioaccumulation Parameters of this compound

ParameterValueTemperature (°C)Reference
Log Pow2.8-3.0Not specified oecd.orgoecd.org
Log Pow2.7625 basf.comcarlroth.comhekserij.nlthermofisher.comppsheth.comcarlroth.com
BCF89.72Not specified carlroth.comhekserij.nlcarlroth.com
BCF (estimated)10Not specified chemicalbook.innih.gov
BCF (estimated)250 (other aquatic organisms)Not specified parchem.com

Degradation in Food Systems

This compound is an unstable molecule that undergoes rapid deterioration upon exposure to air eurekaselect.com. Its stability in aqueous solutions is highly dependent on pH. This compound decomposes rapidly under acidic (pH 4) and alkaline (pH 9) conditions, but more slowly at neutral pH (pH 7) oecd.orgoecd.org.

Table 3: Half-life Times of this compound Isomers at Different pH Levels

IsomerpH 4 (days)pH 7 (days)pH 9 (days)Reference
Neral9.5423030.1 oecd.orgoecd.org
Geranial9.8110622.8 oecd.orgoecd.org

This chemical is hydrolyzed into geranic acid and 6-methyl-5-heptene-2-one oecd.org. Under oxygenated acidic aqueous conditions, it can also convert into 2-formylmethyl-2-methyl-5-(1-hydroxy-1-methylethyl)-tetrahydrofuran oecd.org. When ingested, this compound is rapidly metabolized and excreted, with urine being the primary route of elimination oecd.orgoecd.orgeurekaselect.com. Its metabolism in the gastrointestinal tract leads to the discharge of various metabolites, including acids and a biliary glucuronide eurekaselect.com.

Q & A

Basic: What experimental protocols ensure reproducibility in Citral synthesis, and how can purity be validated?

To optimize this compound synthesis, researchers should:

  • Control reaction parameters : Temperature, catalyst concentration, and reaction time must be standardized. For example, isomerization of geraniol to this compound requires precise control of acidic conditions to avoid byproducts .
  • Validate purity : Use gas chromatography-mass spectrometry (GC-MS) for quantitative analysis, coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Cross-reference retention indices with established databases to minimize analytical bias .
  • Document protocols : Include equipment specifications (e.g., manufacturer, model) and reagent origins to enable replication .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., plant extracts or food products)?

  • Sample preparation : Use steam distillation or solid-phase microextraction (SPME) to isolate this compound from interfering compounds .
  • Quantitative methods : High-performance liquid chromatography (HPLC) with UV detection at 230 nm provides sensitivity for low-concentration samples. For volatile matrices, GC-MS with a polar capillary column (e.g., DB-WAX) resolves this compound isomers (geranial vs. neral) .
  • Validation : Perform spike-and-recovery tests to assess accuracy and report limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

Advanced: How can researchers resolve contradictions in reported bioactivity of this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Systematic meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines, stratifying results by cell type, concentration ranges, and exposure duration. For instance, cytotoxicity in mammalian cells at >1 mM may coexist with antimicrobial activity at lower doses .
  • Mechanistic studies : Employ transcriptomic or proteomic approaches to identify this compound’s molecular targets. For example, its role in ROS generation may explain divergent outcomes in cancer vs. bacterial models .
  • Standardize assays : Use ISO-compliant protocols (e.g., ISO 20776-1 for antimicrobial testing) to minimize inter-lab variability .

Advanced: What experimental designs mitigate confounding variables in studying this compound’s stability under environmental stressors?

  • Degradation kinetics : Design accelerated stability studies with controlled variables (pH, temperature, light). For example, this compound degrades rapidly at pH < 4 via acid-catalyzed cyclization; monitor degradation products (e.g., p-cymene) via LC-MS .
  • Multifactorial DOE : Apply a Box-Behnken design to test interactions between humidity, oxygen levels, and storage duration. Use response surface methodology to predict shelf-life .
  • Comparative analysis : Contrast this compound’s stability in emulsion vs. microencapsulated formulations using Arrhenius modeling to extrapolate real-time data .

Basic: How to conduct a comprehensive literature review on this compound’s pharmacological applications?

  • Database strategies : Use Google Scholar with Boolean operators: "this compound" AND ("antioxidant" OR "anti-inflammatory") NOT "perfume". Filter by publication date (last 10 years) and review articles for foundational context .
  • Citation tracking : Identify seminal papers via the "Cited by" feature and explore "Related articles" for niche applications (e.g., this compound in neurodegenerative disease models) .
  • Grey literature : Include dissertations and conference proceedings for unpublished data on preclinical trials .

Advanced: How can in silico models improve the prediction of this compound’s metabolic pathways and drug interactions?

  • Molecular docking : Use AutoDock Vina to simulate this compound’s binding affinity to CYP450 isoforms (e.g., CYP3A4), predicting potential herb-drug interactions .
  • Pharmacokinetic modeling : Apply PBPK models to estimate bioavailability and tissue distribution, validated against in vivo pharmacokinetic data from rodent studies .
  • Machine learning : Train neural networks on existing ADMET datasets to forecast this compound’s permeability and toxicity thresholds .

Basic: What ethical and safety protocols are critical for in vivo studies involving this compound?

  • Ethical compliance : Follow ARRIVE guidelines for animal studies, including sample-size justification and humane endpoints. For human trials, obtain IRB approval and document informed consent .
  • Safety profiling : Conduct acute toxicity assays (OECD 423) to establish LD50 values and monitor histopathological changes in target organs .

Advanced: How to design a study elucidating this compound’s role in plant defense mechanisms?

  • Field vs. lab conditions : Compare this compound emission rates in herbivore-infested plants (field) vs. controlled jasmonic acid treatments (lab). Use headspace sampling with Tenax tubes and TD-GC-MS for volatile analysis .
  • Genetic knockdown : Employ CRISPR-Cas9 to silence terpene synthase genes in model plants (e.g., Nicotiana attenuata), assessing herbivore resistance post-Citral suppression .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., EC50 calculations) using software like GraphPad Prism .
  • Multivariate analysis : Apply PCA to differentiate this compound’s effects across multiple endpoints (e.g., growth inhibition, apoptosis) .

Advanced: How can multi-omics approaches advance understanding of this compound’s biosynthesis in microbial hosts?

  • Transcriptomics : Use RNA-seq to identify upregulated genes in E. coli engineered with geraniol synthase under this compound-producing conditions .
  • Metabolomics : Pair LC-MS with GNPS libraries to map intermediates in the mevalonate pathway, optimizing fermentation titers via flux balance analysis .

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Reactant of Route 1
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Citral

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